molecular formula C10H19NO2 B13296062 (2S)-2-Amino-2-(3-ethylcyclohexyl)acetic acid

(2S)-2-Amino-2-(3-ethylcyclohexyl)acetic acid

Cat. No.: B13296062
M. Wt: 185.26 g/mol
InChI Key: OSOIJXKBIOASGL-HACHORDNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-Amino-2-(3-ethylcyclohexyl)acetic acid is a chiral amino acid derivative with a unique structural configuration. This compound is characterized by the presence of an amino group, a carboxylic acid group, and a substituted cyclohexyl ring. Its distinct structure makes it a valuable compound in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Amino-2-(3-ethylcyclohexyl)acetic acid typically involves the following steps:

    Starting Material: The synthesis begins with the selection of a suitable starting material, such as 3-ethylcyclohexanone.

    Amination: The ketone is subjected to reductive amination using an appropriate amine source, such as ammonia or an amine derivative, in the presence of a reducing agent like sodium cyanoborohydride.

    Carboxylation: The resulting amine is then carboxylated using a carboxylating agent, such as carbon dioxide or a carboxylic acid derivative, under suitable reaction conditions to yield the desired amino acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process may include:

    Catalytic Hydrogenation: Using a metal catalyst, such as palladium or platinum, to facilitate the hydrogenation of the starting material.

    Continuous Flow Synthesis: Implementing continuous flow reactors to enhance reaction efficiency and scalability.

    Purification: Employing techniques like crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Amino-2-(3-ethylcyclohexyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like acyl chlorides or anhydrides in the presence of a base or acid catalyst.

Major Products

    Oxidation: Formation of oximes, nitriles, or carboxylic acids.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of amides, esters, or other substituted derivatives.

Scientific Research Applications

(2S)-2-Amino-2-(3-ethylcyclohexyl)acetic acid has diverse applications in scientific research, including:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its therapeutic potential in treating neurological disorders and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of (2S)-2-Amino-2-(3-ethylcyclohexyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-Amino-2-(3-methylcyclohexyl)acetic acid: Similar structure with a methyl group instead of an ethyl group.

    (2S)-2-Amino-2-(3-propylcyclohexyl)acetic acid: Similar structure with a propyl group instead of an ethyl group.

    (2S)-2-Amino-2-(3-isopropylcyclohexyl)acetic acid: Similar structure with an isopropyl group instead of an ethyl group.

Uniqueness

(2S)-2-Amino-2-(3-ethylcyclohexyl)acetic acid is unique due to its specific ethyl substitution on the cyclohexyl ring, which may confer distinct steric and electronic properties. These properties can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for targeted applications.

Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

(2S)-2-amino-2-(3-ethylcyclohexyl)acetic acid

InChI

InChI=1S/C10H19NO2/c1-2-7-4-3-5-8(6-7)9(11)10(12)13/h7-9H,2-6,11H2,1H3,(H,12,13)/t7?,8?,9-/m0/s1

InChI Key

OSOIJXKBIOASGL-HACHORDNSA-N

Isomeric SMILES

CCC1CCCC(C1)[C@@H](C(=O)O)N

Canonical SMILES

CCC1CCCC(C1)C(C(=O)O)N

Origin of Product

United States

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